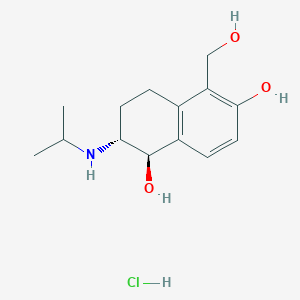

5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;dihydrate;hydrochloride

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;dihydrate;hydrochloride involves multiple steps, starting from the appropriate naphthalene derivative. The key steps include:

Hydroxylation: Introduction of hydroxyl groups at specific positions on the naphthalene ring.

Amination: Introduction of the isopropylamino group.

Hydrochloride Formation: Conversion of the free base to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Processing: Using large reactors to carry out the hydroxylation and amination reactions.

Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Quality Control: Ensuring the product meets the required specifications through rigorous testing.

化学反应分析

Types of Reactions

5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;dihydrate;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl groups.

Substitution: The isopropylamino group can be substituted with other amines under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Amines and catalysts like palladium on carbon are employed for substitution reactions.

Major Products Formed

Oxidation Products: Ketones and aldehydes.

Reduction Products: Dehydroxylated derivatives.

Substitution Products: Various amine derivatives.

科学研究应用

5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;dihydrate;hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study reaction mechanisms and pathways.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic effects, particularly as a bronchodilator.

Industry: Utilized in the development of new pharmaceuticals and chemical products.

作用机制

5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;dihydrate;hydrochloride exerts its effects primarily through its action as a beta-2 agonist. It binds to beta-2 adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in the relaxation of bronchial smooth muscle and bronchodilation .

相似化合物的比较

Similar Compounds

Salbutamol: Another beta-2 agonist used as a bronchodilator.

Terbutaline: A beta-2 agonist with similar bronchodilatory effects.

Formoterol: A long-acting beta-2 agonist used in the treatment of asthma and COPD.

Uniqueness

5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;dihydrate;hydrochloride is unique due to its specific chemical structure, which provides a distinct pharmacological profile. Its combination of hydroxyl and isopropylamino groups contributes to its potent bronchodilatory effects and makes it a valuable compound for research and potential therapeutic applications .

生物活性

5-(Hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol; dihydrate; hydrochloride (commonly referred to as compound 1) is a complex organic molecule with potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C14H21NO3·HCl·2H2O

- CAS Number: 59606-05-2

- Molecular Weight: 273.79 g/mol

Pharmacological Properties

Research indicates that compound 1 exhibits various biological activities, including:

- Antidepressant Effects: Studies suggest that compound 1 may influence neurotransmitter systems. It has been shown to increase serotonin levels in animal models, which is significant for its potential use in treating depression .

- Antioxidant Activity: Compound 1 has demonstrated antioxidant properties in vitro, suggesting it may protect cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases .

- Anti-inflammatory Effects: Preliminary studies indicate that compound 1 can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines in cell cultures .

The mechanisms through which compound 1 exerts its effects are still under investigation. However, several hypotheses have emerged:

- Serotonergic Modulation: The enhancement of serotonin levels may be due to the inhibition of serotonin reuptake or increased synthesis .

- Antioxidative Mechanisms: The antioxidant activity may involve the scavenging of free radicals and upregulation of endogenous antioxidant enzymes .

- Cytokine Regulation: By modulating cytokine production, compound 1 could affect various signaling pathways involved in inflammation and immune response .

Case Studies

Several studies have explored the biological activity of compound 1:

- Study on Antidepressant Activity:

- Antioxidant Efficacy Assessment:

- Inflammation Model:

Data Tables

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can intermediates be characterized?

- Methodological Answer : Synthesis involves multi-step protection/deprotection strategies. For example, hydroxyl groups may be protected using tetrahydropyranyl (THP) ethers under acidic conditions (e.g., pyridinium p-toluenesulfonate in dichloromethane), followed by reduction of esters to alcohols using lithium aluminum hydride (LAH) in THF . Intermediates should be characterized via NMR (¹H/¹³C) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography if single crystals are obtainable .

Q. How can researchers ensure the compound’s stability during storage and experimental use?

- Methodological Answer : Stability depends on pH, temperature, and hydration state. Store as a dihydrate in airtight, light-resistant containers at 2–8°C to prevent dehydration or hydrochloride dissociation. Monitor degradation via HPLC with UV detection (e.g., 254 nm) and compare retention times against fresh samples. Accelerated stability studies (e.g., 40°C/75% relative humidity for 1 month) can predict shelf-life .

Q. What analytical techniques are suitable for assessing purity and hydration state?

- Methodological Answer : Use thermogravimetric analysis (TGA) to confirm dihydrate content by measuring mass loss at 100–150°C. Purity can be quantified via reverse-phase HPLC with a C18 column and mobile phases like acetonitrile/water (0.1% trifluoroacetic acid). Karl Fischer titration is recommended for residual water analysis .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, and what methods validate it?

- Methodological Answer : Chiral centers (e.g., the hydroxymethyl group’s configuration) require enantioselective synthesis or chiral resolution. Employ asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries. Validate using circular dichroism (CD) spectroscopy or chiral HPLC with columns like Chiralpak AD-H. Compare optical rotation values with literature data .

Q. What mechanistic pathways explain conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer : The compound’s amphiphilic nature (polar hydroxyl/hydrochloride vs. hydrophobic tetrahydronaphthalene core) leads to pH-dependent solubility. Use Hansen solubility parameters (HSPs) to model solvent compatibility. For experimental validation, perform phase-solubility studies in buffered solutions (pH 1–10) and correlate with logP values calculated via computational tools like MarvinSketch .

Q. How can computational modeling predict interactions with biological targets (e.g., receptors or enzymes)?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s 3D structure (optimized via DFT at the B3LYP/6-31G* level). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD). Cross-reference with QSAR models to identify critical pharmacophores .

Q. What strategies resolve discrepancies in reported degradation products under oxidative stress?

- Methodological Answer : Use LC-MS/MS to identify degradation byproducts. Forced degradation studies (e.g., H₂O₂ for oxidation) paired with high-resolution MS can detect hydroxylated or cleaved derivatives. Compare fragmentation patterns with synthetic standards. Statistically analyze batch-to-batch variability using principal component analysis (PCA) .

Q. Methodological Framework for Data Contradiction Analysis

- Step 1 : Replicate experiments under standardized conditions (e.g., solvent purity, temperature control).

- Step 2 : Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray for structure; HPLC vs. CE for purity).

- Step 3 : Apply Bayesian statistics to assess whether contradictions arise from experimental error or intrinsic compound variability .

属性

CAS 编号 |

65860-38-0 |

|---|---|

分子式 |

C14H22ClNO3 |

分子量 |

287.78 g/mol |

IUPAC 名称 |

(1S,2S)-5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;hydrochloride |

InChI |

InChI=1S/C14H21NO3.ClH/c1-8(2)15-12-5-3-9-10(14(12)18)4-6-13(17)11(9)7-16;/h4,6,8,12,14-18H,3,5,7H2,1-2H3;1H/t12-,14-;/m0./s1 |

InChI 键 |

GUXIVSFTPDBQRU-KYSPHBLOSA-N |

SMILES |

CC(C)NC1CCC2=C(C1O)C=CC(=C2CO)O.O.O.Cl |

手性 SMILES |

CC(C)N[C@H]1CCC2=C([C@@H]1O)C=CC(=C2CO)O.Cl |

规范 SMILES |

CC(C)NC1CCC2=C(C1O)C=CC(=C2CO)O.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

AA 497 HCl; AA-497 HCl; AA497 HCl; AA 497 hydrochloride |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。